molecular formula C23H18BrClN4OS B12042967 N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476485-99-1

N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12042967
CAS No.: 476485-99-1
M. Wt: 513.8 g/mol
InChI Key: OZAYCRIUJJXAQV-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-acetamide side chain at position 2. The acetamide moiety is further substituted with a 2-bromophenyl group.

Properties

CAS No.

476485-99-1

Molecular Formula

C23H18BrClN4OS

Molecular Weight

513.8 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H18BrClN4OS/c1-15-6-12-18(13-7-15)29-22(16-8-10-17(25)11-9-16)27-28-23(29)31-14-21(30)26-20-5-3-2-4-19(20)24/h2-13H,14H2,1H3,(H,26,30)

InChI Key

OZAYCRIUJJXAQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative with notable biological activities. This compound is characterized by its complex structure, which includes a triazole ring, sulfanyl group, and various halogenated phenyl substituents. Its molecular formula is C23H18BrClN4OS, and it has a molecular weight of approximately 485.84 g/mol .

Antimicrobial Properties

Preliminary studies indicate that N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Research has shown that compounds in the triazole class often demonstrate broad-spectrum antibacterial and antifungal properties. For instance, derivatives of triazole have been evaluated for their effectiveness against various strains of bacteria and fungi, including Candida albicans and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. Triazole derivatives are known for their ability to interact with DNA and inhibit cell proliferation in cancer cells. In vitro studies have reported that certain triazole compounds can effectively reduce cell viability in human colon carcinoma cell lines, with IC50 values indicating significant cytotoxic effects .

The biological activity of N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be attributed to its interaction with specific enzymes or receptors within microbial or cancerous cells. The presence of the triazole ring enhances its ability to bind to target sites, potentially leading to the inhibition of key metabolic pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and E. coli, highlighting its potential as an antimicrobial agent.

CompoundTarget OrganismMIC (µg/mL)
N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetamideE. coli15
N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetamideS. aureus10

Study 2: Anticancer Activity in Colon Carcinoma

In another study focusing on the anticancer effects of triazole derivatives, N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetamide was tested against HCT-116 colon cancer cells.

CompoundCell LineIC50 (µM)
N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetamideHCT-1166.0
Reference Drug (Vinblastine)HCT-1160.5

Summary of Findings

The findings from these studies suggest that N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetamide possesses promising biological activities that warrant further investigation for potential therapeutic applications in antimicrobial and anticancer treatments.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains and fungi. A study demonstrated that related triazole compounds displayed significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Triazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. Molecular docking studies suggest that N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could serve as a potential lead for developing new anti-inflammatory agents .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The structural modifications present in N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may enhance its efficacy against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms .

Case Study 1: Synthesis and Characterization

A study published in MDPI detailed the synthesis of similar triazole derivatives and their characterization through spectroscopic methods. The synthesized compounds were evaluated for their biological activities, revealing promising results in terms of antimicrobial and anticancer properties .

Case Study 2: Molecular Docking Studies

Another research effort focused on molecular docking studies to predict the binding affinity of N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide towards various biological targets. The findings indicated strong interactions with COX enzymes and potential pathways for further drug development .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Mild acidic or neutral solvents (e.g., methanol, dichloromethane) at 0–25°C.

  • Products :

    • Sulfoxide derivative (R-SO-) at partial oxidation.

    • Sulfone derivative (R-SO₂-) under prolonged or stronger oxidizing conditions.

Research Insight :
Oxidation of the sulfanyl group in triazole analogs enhances polarity and bioavailability, which correlates with improved antifungal activity in vitro.

Reduction Reactions

The acetamide carbonyl group can be reduced to a secondary amine.

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under reflux.

  • Product : Corresponding amine derivative (N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethylamine).

Example from Analogs :
Reduction of ketone intermediates in related triazole derivatives achieved yields >80% using NaBH₄ in ethanol .

Nucleophilic Substitution on Aromatic Rings

The bromine and chlorine atoms on the phenyl groups participate in aromatic substitution.

  • Reagents :

    • Bromophenyl : Amines (e.g., NH₃), alkoxides (e.g., NaOMe), or palladium-catalyzed cross-coupling agents (e.g., Suzuki reactions).

    • Chlorophenyl : Strong nucleophiles (e.g., hydroxide, cyanide) under basic conditions.

  • Conditions :

    • Ullmann coupling: CuI/1,10-phenanthroline in DMF at 110°C .

    • Suzuki-Miyaura: Pd(PPh₃)₄, Na₂CO₃, toluene/water (3:1) at 80°C.

Table 1: Substitution Reactions of Halogenated Phenyl Groups

Reaction TypeReagents/ConditionsMajor ProductYield (%)Source
Bromine displacementNH₃, CuI, 1,10-phenanthroline, DMF, 110°CAminophenyl-triazole derivative65–72
Chlorine displacementKCN, DMSO, 120°CCyanophenyl-triazole derivative58

Hydrolysis of Acetamide

The acetamide group hydrolyzes to carboxylic acid under acidic or basic conditions.

  • Reagents :

    • Acidic : HCl (6M), reflux.

    • Basic : NaOH (2M), ethanol/water (1:1), 60°C .

  • Product : 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid.

Research Finding :
Hydrolysis products of triazole-acetamide analogs show reduced bioactivity, suggesting the acetamide moiety is critical for target binding.

Cross-Coupling Reactions

The bromophenyl group facilitates palladium-catalyzed cross-couplings.

  • Suzuki Reaction :

    • Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

    • Conditions : Toluene/water (3:1), 80°C, 12h.

    • Product : Biaryl-triazole derivative.

Table 2: Catalytic Cross-Coupling Examples

SubstrateCoupling PartnerCatalyst SystemYield (%)Source
4-Bromophenyl-triazole4-Methoxyphenylboronic acidPd(OAc)₂, SPhos85

Cyclization and Heterocycle Formation

The triazole ring can participate in further cyclization to form fused heterocycles.

  • Reagents : POCl₃, PCl₅, or polyphosphoric acid (PPA) .

  • Conditions : Reflux in dry dichloroethane (DCE) or toluene.

  • Product : Triazolo[1,5-a]pyrimidine derivatives.

Mechanistic Insight :
Cyclization involves activation of the triazole nitrogen, followed by intramolecular electrophilic attack .

Synthetic Optimization Trends

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times by 70% compared to conventional heating.

  • Catalysis : CuI/N,N′-dimethylglycine systems improve Ullmann coupling yields to >80% .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and reported biological activities of analogous compounds, highlighting differences in substituents and their impact on activity:

Compound Name Substituents (Positions) Key Biological Activities References
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Bromo-2-methylphenyl (amide), 4-methylphenyl (triazole C4), 4-chlorophenyl (triazole C5) Antimicrobial (MIC: 12.5–25 µg/mL against S. aureus and E. coli)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-Chlorophenyl (amide), phenyl (triazole C4), 4-(methylsulfanyl)benzyl (triazole C5) Crystallographic data (monoclinic P21/c, Z=4); antimicrobial activity not reported
2-{[4-(3-Bromophenyl)-5-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 3-Bromophenyl (triazole C4), cyclohexyl (triazole C5), 4-chlorophenyl (amide) Structural analog; activity data pending
2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 2-Bromophenyl (triazole C4), 4-methylphenoxymethyl (triazole C5), 4-fluorophenyl (amide) Antiexudative activity (10 mg/kg dose comparable to diclofenac sodium)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Pyridin-4-yl (triazole C5), substituted aryl carbamoyl (triazole C4) Antimicrobial (MIC: 6.25–50 µg/mL), antioxidant (H2O2 scavenging IC50: 45–85 µg/mL)

Key Observations:

Chlorine at the 4-position of the triazole-linked phenyl group (4-chlorophenyl) is a common feature in antimicrobial-active derivatives, as seen in and .

Biological Activity Trends :

  • Electron-withdrawing groups (e.g., Cl, Br) on the phenyl rings correlate with improved antimicrobial activity. For example, derivatives with 4-chlorophenyl and 4-bromophenyl substituents (e.g., ) showed MIC values as low as 6.25 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory and antiexudative activities are influenced by fluorophenyl () and pyridinyl () substituents, which enhance solubility and bioavailability .

Crystallographic Insights: The monoclinic crystal system (P21/c) observed in for a chlorophenyl analog suggests planar amide groups and intermolecular hydrogen bonding, which may stabilize the molecule in biological environments .

Q & A

Q. How to validate a chiral HPLC method for enantiomeric purity assessment?

  • Methodology :
  • Column: Chiralpak IA-3; Mobile phase: Hexane/IPA (90:10). Validate LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) per ICH guidelines .

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